Methyl 2-amino-3-ethylbenzoate
Description
Contextual Significance of Amino-Substituted Benzoate (B1203000) Esters in Organic Chemistry
Amino-substituted benzoate esters, also known as aminobenzoates, are a pivotal class of compounds in organic chemistry. The presence of both an amino group (-NH2) and an ester group (-COOR) on the same aromatic ring imparts a unique reactivity profile. The amino group can act as a nucleophile or a base, while the ester group is susceptible to hydrolysis and other nucleophilic acyl substitution reactions. This dual functionality makes them valuable starting materials and intermediates in the synthesis of more complex molecules. chemshuttle.com
Structural Diversity and Isomeric Considerations for Alkyl Aminobenzoates
The structural diversity of alkyl aminobenzoates is vast, arising from the possibility of varying the alkyl group of the ester and the number, type, and position of substituents on the benzene (B151609) ring. savemyexams.comlibretexts.org Isomers, which are molecules that have the same molecular formula but different structural arrangements, are a key feature of this class of compounds. libretexts.org
There are several types of structural isomerism relevant to alkyl aminobenzoates:
Positional Isomerism: This occurs when the functional groups (the amino group and the ester group) are located at different positions on the benzene ring. For example, with a methyl benzoate backbone, the amino group could be at the ortho (2-), meta (3-), or para (4-) position relative to the ester group.
Chain Isomerism: This arises from different branching patterns in the alkyl chain of the ester or any other alkyl substituents on the ring.
Functional Group Isomerism: While less common for this specific class, it is theoretically possible to have isomers with the same molecular formula but different functional groups.
The specific compound, Methyl 2-amino-3-ethylbenzoate, has the amino group at the 2-position and an ethyl group at the 3-position. This substitution pattern is just one of many possibilities, each resulting in a unique compound with its own distinct set of properties. For example, its isomer, Methyl 2-amino-5-methylbenzoate, has been the subject of thermodynamic studies to determine its enthalpy of formation. nih.gov The relative positions of the amino and ester groups can significantly impact properties like basicity, reactivity, and intermolecular interactions.
Current Research Landscape and Academic Interest in this compound
The current research landscape for this compound appears to be focused on its role as a chemical intermediate and building block in organic synthesis. While extensive research on this specific molecule is not widely published, its structural components are found in various compounds of interest.
Research into related amino-substituted benzoate esters is more extensive. For example, studies have explored the synthesis of various substituted amino ethyl meta benzoic acid esters for their potential applications. google.com The synthesis of related compounds, such as methyl 2-ethylbenzoate, has been described through the esterification of the corresponding carboxylic acid. prepchem.com Furthermore, research on the synthesis of 2,4-substituted benzoate esters highlights the ongoing development of new methods to create these types of molecules. acs.orgnsf.govresearchgate.net
The academic interest in compounds like this compound lies in their potential to be modified to create a wide range of other molecules. The presence of multiple functional groups allows for a variety of chemical transformations, making it a versatile scaffold for chemical libraries used in drug discovery and materials science.
Chemical Data for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| CAS Number | 1179178-28-9 |
| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)OC)N |
| InChI Key | ORMUAHXMMQWFQP-UHFFFAOYSA-N |
Table generated from data available in public chemical databases. uni.lu
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-3-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUAHXMMQWFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 2 Amino 3 Ethylbenzoate
Strategic Esterification Pathways for Benzoic Acid Derivatives
The creation of the methyl ester group from the corresponding carboxylic acid is a fundamental transformation in the synthesis of Methyl 2-amino-3-ethylbenzoate. Several methods are available, each with distinct advantages depending on the substrate and desired scale of the reaction.
Direct Fischer Esterification and its Variants
Direct Fischer esterification is a classic and widely used method for producing esters from a carboxylic acid and an alcohol, catalyzed by a strong acid. In the context of synthesizing this compound, this involves the reaction of 2-amino-3-ethylbenzoic acid with methanol (B129727) in the presence of a catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
The reaction is an equilibrium process, and to drive it towards the formation of the methyl ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com Alternatively, the removal of water as it is formed can shift the equilibrium to favor the product. The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates nucleophilic attack by methanol.
A notable variant of this acid-catalyzed process involves the use of trimethylchlorosilane (TMSCl) in methanol. This system is effective for the esterification of amino acids, offering mild reaction conditions and often leading to good or excellent yields of the corresponding amino acid methyl ester hydrochlorides.
| Catalyst | Alcohol (Reagent/Solvent) | Key Feature | Typical Yield |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Methanol (large excess) | Cost-effective and common; equilibrium driven by excess alcohol. | Good to Excellent |
| Hydrochloric Acid (HCl) | Methanol | Often generated in situ from acetyl chloride; effective catalysis. | Good |
| p-Toluenesulfonic acid (TsOH) | Methanol | Solid catalyst, easier to handle than liquid acids. | Good to Excellent |
| Trimethylchlorosilane (TMSCl) | Methanol | Mild conditions, suitable for sensitive substrates like amino acids. | Excellent |
Transesterification Processes Involving Methyl Benzoates
Transesterification is another viable pathway, involving the conversion of one ester into another by reaction with an alcohol. For instance, if an ethyl or other alkyl ester of 2-amino-3-ethylbenzoic acid were available, it could be converted to the desired methyl ester by reacting it with methanol. This process can be catalyzed by either acids or bases. masterorganicchemistry.com
Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com Base-catalyzed transesterification, often using an alkoxide such as sodium methoxide (B1231860) (NaOMe), proceeds via nucleophilic acyl substitution. The reaction is also an equilibrium process, driven to completion by using a large excess of the desired alcohol (methanol in this case). masterorganicchemistry.com This method is particularly useful when the starting carboxylic acid is difficult to handle or when a different ester is more readily available as a precursor. bohrium.com
Introduction and Modification of Aromatic Substituents
The specific arrangement of the amino and ethyl groups on the benzene (B151609) ring is the key structural feature of the target molecule. The regioselective introduction of these substituents is a critical challenge that can be addressed through multi-step synthetic sequences.
Regioselective Introduction of the Amino Group (e.g., Reduction of Nitro Precursors)
A common and reliable strategy for introducing an amino group onto an aromatic ring is through the reduction of a nitro group precursor. For the synthesis of this compound, the key intermediate would be Methyl 2-nitro-3-ethylbenzoate. This precursor can be synthesized by the nitration of Methyl 3-ethylbenzoate.
Once the nitro-substituted intermediate is obtained, the nitro group can be selectively reduced to an amine without affecting the ester or ethyl groups. Several methods are effective for this transformation:
Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). It is a clean and high-yielding reaction, often considered a green chemistry approach.
Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in an acidic medium like hydrochloric acid or acetic acid. The reduction of aromatic nitro compounds with iron powder and a catalytic amount of acid is a widely used industrial process due to its efficiency and the low cost of the reagents.
| Reagents | Solvent | Advantages | Disadvantages |
|---|---|---|---|
| H₂, Pd/C | Methanol, Ethanol, Ethyl Acetate | High yield, clean reaction, catalyst can be recovered. | Requires specialized hydrogenation equipment. |
| Fe, HCl/CH₃COOH | Ethanol/Water | Inexpensive, robust, and effective. | Workup can be tedious due to iron sludge formation. |
| SnCl₂·2H₂O | Ethanol | Effective for substrates with sensitive functional groups. | Stoichiometric amounts of tin salts are produced as waste. |
| Sodium Dithionite (Na₂S₂O₄) | Water/THF | Mild conditions, useful in aqueous systems. | Can have limited solubility for some organic substrates. |
Functionalization of the Ethyl Moiety
The ethyl group attached to the aromatic ring can also be a site for further chemical modification. The carbon atom attached directly to the ring is a benzylic position, which exhibits enhanced reactivity. chemistrysteps.com This allows for selective functionalization through several pathways.
Benzylic Halogenation: The benzylic hydrogen atoms are susceptible to free-radical substitution. Using reagents like N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), a bromine atom can be selectively introduced at the benzylic position of the ethyl group. This bromo-intermediate is a versatile precursor for subsequent nucleophilic substitution reactions. khanacademy.org
Benzylic Oxidation: Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid, can oxidize the ethyl group. Under harsh conditions, the entire ethyl group can be oxidized down to a carboxylic acid. chemistrysteps.com However, milder and more selective catalytic systems, for instance using manganese catalysts, can achieve oxidation of the benzylic C-H bond to form a ketone (acetophenone derivative). nih.gov
These functionalization reactions would be performed on the final target molecule or a suitable precursor to create derivatives with modified properties.
Ortho-Directed Lithiation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on a "directing metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of a nearby ortho-position. wikipedia.orgwikipedia.org This creates a highly reactive aryllithium species that can be "quenched" with various electrophiles to introduce a new substituent. wikipedia.org
In a potential synthesis of the 2-amino-3-ethyl substitution pattern, one could start with a simpler precursor like N-protected methyl anthranilate (methyl 2-aminobenzoate). The protecting group on the amine, such as a pivaloyl (-COC(CH₃)₃) or a carbamate group, serves as an excellent DMG. sci-hub.senih.gov
The synthetic sequence would be:
Protection: The amino group of methyl 2-aminobenzoate (B8764639) is protected to form a suitable DMG, for example, N-pivaloyl-methyl anthranilate.
Lithiation: The protected aniline (B41778) is treated with a strong base, typically sec-butyllithium in a solvent like THF at low temperatures (-78 °C). The DMG directs the deprotonation exclusively to the C3 position. sci-hub.se
Electrophilic Quench: The resulting aryllithium intermediate is reacted with an ethylating agent, such as ethyl iodide (CH₃CH₂-I) or diethyl sulfate, to introduce the ethyl group at the 3-position.
Deprotection: The protecting group is removed under acidic or basic conditions to reveal the free amino group, yielding the target compound.
This methodology offers exceptional regiocontrol that is often difficult to achieve through traditional electrophilic aromatic substitution reactions. wikipedia.org
| Component | Examples | Function |
|---|---|---|
| Directing Metalation Groups (DMG) for Anilines | -CON(i-Pr)₂, -NHCOtBu (Pivaloyl), -NHBoc | Coordinates lithium base and directs deprotonation to the ortho C-H bond. wikipedia.orgsci-hub.se |
| Organolithium Bases | n-BuLi, s-BuLi, t-BuLi | Strong bases that perform the deprotonation (metalation) step. uwindsor.ca |
| Electrophiles for Quenching | Alkyl halides (e.g., CH₃CH₂I), Aldehydes, Ketones, CO₂, Disulfides | React with the aryllithium intermediate to form a new C-C or C-heteroatom bond. nih.gov |
Convergent and Divergent Synthetic Approaches to the Benzoate (B1203000) Scaffold
Modern synthetic chemistry emphasizes efficiency, which can often be achieved through strategic planning of bond-forming reactions. Convergent and divergent syntheses represent two powerful strategies that offer significant advantages over traditional linear approaches, particularly for the construction of complex molecules like substituted benzoates.
In contrast, a divergent synthesis begins with a common starting material that is elaborated through a series of reactions to generate a library of structurally related compounds rsc.orgnih.gov. This strategy is particularly useful for exploring the structure-activity relationships of a new chemical scaffold. For the benzoate scaffold of this compound, a divergent approach could start from a simple anthranilate ester. This common intermediate could then be subjected to a variety of functionalization reactions at different positions on the aromatic ring. For example, selective halogenation followed by various cross-coupling reactions could introduce a wide range of substituents at the 3-position, while N-alkylation or acylation could modify the amino group. This approach allows for the efficient production of a diverse set of molecules from a single, readily available precursor.
A reagent-controlled divergent approach has been demonstrated for the synthesis of related heterocyclic systems, where the choice of reagent dictates the reaction pathway and the final product structure. This principle could be applied to the synthesis of functionalized benzoates, allowing for selective access to different isomers or derivatives from a common intermediate.
| Strategy | Description | Advantages | Hypothetical Application for this compound |
|---|---|---|---|
| Convergent | Independent synthesis of molecular fragments followed by their assembly. | Higher overall yield, efficiency for complex targets, late-stage diversification. | Coupling of a pre-ethylated aminobenzene derivative with a carboxylated fragment via a cross-coupling reaction. |
| Divergent | Synthesis of a library of compounds from a common intermediate. rsc.orgnih.gov | Efficient for generating molecular diversity, ideal for medicinal chemistry libraries. | Starting with methyl anthranilate and introducing the ethyl group and other functionalities in separate reaction pathways. |
Innovations in Green Chemistry for this compound Synthesis (e.g., Mechanochemical Approaches)
The principles of green chemistry are increasingly influencing the development of new synthetic methodologies, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. For the synthesis of this compound, several green chemistry innovations are particularly relevant.
Mechanochemical synthesis , which involves conducting reactions in the solid state by grinding or milling, offers a significant green advantage by often eliminating the need for bulk solvents. This solvent-free approach not only reduces environmental impact but can also lead to different reactivity and selectivity compared to solution-phase reactions. The esterification of aminobenzoic acids, a key step in the synthesis of the target molecule, could potentially be achieved under mechanochemical conditions. Research has demonstrated the successful mechanochemical synthesis of various organic compounds, including active pharmaceutical ingredients, often with improved yields and reduced reaction times.
Furthermore, the use of natural deep eutectic solvents (NADES) as both reaction media and catalysts in esterification reactions represents a promising green alternative to traditional organic solvents. jsynthchem.com These solvents are typically composed of naturally occurring, biodegradable compounds, rendering them more environmentally benign. jsynthchem.com A synthesis of benzocaine analogues has been reported using NADES, highlighting the potential of this approach for the synthesis of other aminobenzoate esters. jsynthchem.com
| Green Approach | Description | Advantages | Potential Application |
|---|---|---|---|
| Mechanochemistry | Solvent-free or low-solvent reactions conducted by grinding or milling. | Reduced solvent waste, potentially faster reaction times, unique reactivity. | Direct esterification of 2-amino-3-ethylbenzoic acid with methanol under ball-milling conditions. |
| Catalysis | Use of catalysts to increase reaction efficiency and reduce waste. atu.ienih.govnih.govatu.ieresearchgate.net | Higher atom economy, lower energy requirements, potential for catalyst recycling. | Catalytic amination or ethylation of a benzoate precursor. |
| Sustainable Solvents | Replacement of hazardous organic solvents with greener alternatives like NADES. jsynthchem.com | Reduced environmental impact, often biodegradable and from renewable sources. | Esterification reaction carried out in a natural deep eutectic solvent. jsynthchem.com |
Chemical Reactivity and Transformation Pathways of Methyl 2 Amino 3 Ethylbenzoate
Reactions at the Ester Functionality
The ester group in Methyl 2-amino-3-ethylbenzoate is susceptible to reactions typical of carboxylic acid derivatives, primarily involving nucleophilic attack at the carbonyl carbon.
Nucleophilic acyl substitution is a characteristic reaction of esters. In the case of this compound, this pathway allows for the transformation of the methyl ester into a variety of other functional groups, most notably amides.
The reaction of this compound with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding 2-amino-3-ethylbenzamide (B13128210). This process, known as aminolysis, involves the nucleophilic attack of the amine on the ester carbonyl group, followed by the elimination of methanol (B129727). The reaction is typically carried out by heating the ester with the amine, sometimes in the presence of a catalyst. The reactivity of the amine nucleophile plays a significant role in the reaction rate. While specific studies on this compound are not extensively documented, the general mechanism for the aminolysis of methyl esters is well-established and is expected to apply to this substrate.
Table 1: Examples of Aminolysis Reactions with Structurally Similar Methyl Esters
| Amine Reactant | Product |
| Ammonia | 2-amino-3-ethylbenzamide |
| Methylamine | N-methyl-2-amino-3-ethylbenzamide |
| Diethylamine | N,N-diethyl-2-amino-3-ethylbenzamide |
Nucleophilic Acyl Substitution Reactions
Transamidation Processes
Transamidation is a reaction that converts one amide into another by reaction with an amine. While this reaction does not directly involve the ester functionality of this compound, the product of its aminolysis, 2-amino-3-ethylbenzamide, could potentially undergo such transformations. Transamidation reactions are generally challenging due to the low reactivity of the amide bond and often require catalysts, such as Lewis acids or organometallic complexes, to proceed. wikipedia.orgnih.gov The exchange of the amide's nitrogen substituent is driven by factors such as the nucleophilicity of the incoming amine and the stability of the leaving amine. wikipedia.org
The ester functionality of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.
Reduction to the corresponding primary alcohol, (2-amino-3-ethylphenyl)methanol, can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran. ucalgary.ca The reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide (B1231860) ion and a subsequent second hydride addition to the intermediate aldehyde.
The selective reduction of the ester to the aldehyde, 2-amino-3-ethylbenzaldehyde, is a more delicate transformation that requires milder and more controlled reducing agents. Reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures are often employed for this purpose. nih.gov These reagents are less reactive than LiAlH₄ and can be used to stop the reduction at the aldehyde stage.
Table 2: Reduction Products of this compound
| Reducing Agent | Product | Functional Group Transformation |
| Lithium Aluminum Hydride (LiAlH₄) | (2-amino-3-ethylphenyl)methanol | Ester to Primary Alcohol |
| Diisobutylaluminium Hydride (DIBAL-H) | 2-amino-3-ethylbenzaldehyde | Ester to Aldehyde |
Reactivity of the Aromatic Amino Group
The aromatic amino group in this compound is a nucleophilic center and can readily participate in reactions with various electrophiles.
The primary amino group can be easily acylated by reacting this compound with acyl chlorides or acid anhydrides in the presence of a base. This reaction results in the formation of an N-acyl derivative, an amide. For example, reaction with acetyl chloride would yield Methyl 2-(acetylamino)-3-ethylbenzoate.
Similarly, sulfonylation of the amino group can be achieved by treatment with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base like pyridine. researchgate.net This reaction leads to the formation of a sulfonamide, for instance, Methyl 2-(4-methylphenylsulfonamido)-3-ethylbenzoate. Both acylation and sulfonylation are important transformations for protecting the amino group or for introducing new functionalities into the molecule. eurjchem.com
Table 3: Products of Acylation and Sulfonylation of this compound
| Reagent | Product Name | Product Class |
| Acetyl Chloride | Methyl 2-(acetylamino)-3-ethylbenzoate | Amide |
| p-Toluenesulfonyl Chloride | Methyl 2-(4-methylphenylsulfonamido)-3-ethylbenzoate | Sulfonamide |
Diazotization and Subsequent Transformations (e.g., Sandmeyer, Gattermann Reactions)
The primary aromatic amine functionality of this compound allows it to undergo diazotization, a pivotal transformation that converts the amino group into a highly versatile diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HONO), usually generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C).
The resulting diazonium salt, Methyl 3-ethyl-2-diazoniabenzoate chloride, is an important intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), enabling a wide array of subsequent substitution reactions where it is replaced by various nucleophiles.
Sandmeyer Reaction: This reaction provides a pathway to introduce halides (Cl, Br) or a cyano group (-CN) onto the aromatic ring by treating the diazonium salt with the corresponding copper(I) salt (CuCl, CuBr, or CuCN). wikipedia.orgbyjus.com The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.orgbyjus.com For this compound, the Sandmeyer reaction would yield the corresponding 2-chloro, 2-bromo, or 2-cyano derivatives.
Gattermann Reaction: A variation of the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding halogen acid (HCl or HBr) to introduce a halide. oxfordreference.com While often easier to perform, it may result in lower yields compared to the Sandmeyer reaction. oxfordreference.com This method can be used to synthesize 2-chloro- or 2-bromo-3-ethylbenzoate from the diazonium salt. oxfordreference.com
A related transformation has been reported for the analogous compound, Methyl 2-amino-3-methylbenzoate, which undergoes diazotization followed by a reaction with sulfur dioxide in the presence of a copper catalyst to yield a sulfonyl chloride, demonstrating the utility of this pathway for introducing a range of functional groups. guidechem.com
Condensation Reactions with Carbonyl Compounds
The primary amine group in this compound is nucleophilic and can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule, and is often catalyzed by an acid. The steric hindrance from the adjacent ethyl and methyl ester groups might influence the reaction rate, but the formation of the corresponding N-substituted imine is a characteristic reaction of primary aromatic amines.
Alkylation and Arylation Strategies
The nitrogen atom of the amino group can be functionalized through alkylation or arylation reactions.
Alkylation: Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products (secondary and tertiary amines). Controlling the reaction stoichiometry and conditions is crucial to achieve selective mono-alkylation.
Arylation: N-arylation can be achieved through methods like the Buchwald-Hartwig amination (discussed in section 3.4) or nucleophilic aromatic substitution on highly electron-deficient aryl halides. These reactions form a new carbon-nitrogen bond, linking another aromatic ring to the amino group.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome determined by the directing effects of the existing substituents. byjus.com
-NH₂ group: A powerful activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org
-CH₂CH₃ group: A weakly activating group, also directing ortho and para.
-COOCH₃ group: A deactivating group that directs incoming electrophiles to the meta position.
The positions ortho to the strongly activating amino group are C3 (blocked by the ethyl group) and C1 (blocked by the ester group). The position para to the amino group is C5. The positions ortho to the ethyl group are C2 (blocked) and C4. The position para to the ethyl group is C6. The positions meta to the ester group are C4 and C6.
Considering the powerful activating and directing effect of the amino group, electrophilic substitution is most likely to occur at the positions electronically enriched by it. The combined directing effects suggest that incoming electrophiles will preferentially attack the C5 position (para to the amino group) and the C6 position (meta to the ester and para to the ethyl group). Due to the strong activation by the amino group, reactions like halogenation can proceed readily, sometimes even without a catalyst, potentially leading to multiple substitutions if not controlled. libretexts.org For instance, bromination of aniline (B41778) in bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve mono-substitution and prevent side reactions, the high reactivity of the amino group is often moderated by converting it to an acetanilide (-NHCOCH₃) before carrying out the substitution. libretexts.org
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination on Halo-analogues)
While this compound itself is a product of C-N bond formation, its halo-analogues are valuable substrates for metal-catalyzed cross-coupling reactions. For example, a hypothetical "Methyl 2-bromo-3-ethylbenzoate" could be a key starting material.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. nih.gov This reaction would involve coupling a halo-analogue of this compound (e.g., Methyl 5-bromo-2-amino-3-ethylbenzoate) with a primary or secondary amine in the presence of a palladium catalyst and a base. wesleyan.edursc.org This powerful method allows for the synthesis of a wide range of complex aniline derivatives. nih.gov
Other palladium-catalyzed reactions, such as the Suzuki coupling (with boronic acids) or Stille coupling (with organostannanes), could be employed on halo-analogues to form new carbon-carbon bonds at various positions on the aromatic ring, further diversifying the molecular structure. acs.org
Oxidative and Reductive Transformations on the Aromatic System
Oxidative Transformations
The aromatic system, particularly the amino group, is susceptible to oxidation.
Oxidation of the Amino Group: The -NH₂ group can be oxidized by various reagents. Strong oxidizing agents can convert the amine to a nitro group (-NO₂). openaccessjournals.com For instance, various substituted anilines can be selectively oxidized to nitroarenes using hydrogen peroxide in the presence of a strong base. acs.org Milder oxidation may yield nitroso (-NO) compounds or lead to oxidative polymerization, forming complex colored products. openaccessjournals.comrsc.org
Oxidation of the Aromatic Ring: The electron-rich aromatic ring, activated by the amino and ethyl groups, can be susceptible to oxidative degradation under harsh conditions, potentially leading to ring-opening.
Reductive Transformations
Reduction of the Aromatic Ring: The benzene ring is generally resistant to reduction under mild conditions. libretexts.org However, catalytic hydrogenation of the aromatic ring can be achieved under more forcing conditions, such as high pressure and temperature, using catalysts like platinum, palladium, or rhodium. libretexts.orglumenlearning.com This would convert the benzene ring into a cyclohexane ring, yielding Methyl 2-amino-3-ethylcyclohexanecarboxylate.
Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would also likely affect other reducible groups if present.
Reduction of Nitro-Analogues: The synthesis of this compound itself likely proceeds from the reduction of a nitro-precursor, such as Methyl 3-ethyl-2-nitrobenzoate. guidechem.com This reduction is commonly achieved through catalytic hydrogenation (e.g., H₂ over Pd/C) or using metals in acidic media (e.g., Sn/HCl or Fe/HCl). sciencemadness.org
Spectroscopic Characterization and Advanced Analytical Techniques for Methyl 2 Amino 3 Ethylbenzoate
Infrared (IR) Spectroscopy and Vibrational Analysis
Characteristic vibrational frequencies (in cm⁻¹) for the functional groups present in Methyl 2-amino-3-ethylbenzoate, such as the N-H stretches of the primary amine, the C=O stretch of the ester, and C-N and C-O stretches, have not been documented.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS):While the exact mass can be calculated based on the molecular formula (C₁₀H₁₃NO₂), experimental data confirming the molecular ion peak and detailing the characteristic fragmentation pattern under mass spectrometric analysis is not available.
A thorough search of chemical databases and scientific literature did not yield the specific experimental data required to construct the detailed article as outlined. Information on closely related, but structurally distinct, compounds such as Methyl 2-amino-3-methylbenzoate was found, but this information cannot be used to accurately describe the spectroscopic properties of this compound.
Therefore, the generation of an article with the requested scientifically accurate, data-driven content is not possible without access to primary experimental data for this compound.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used for the structural elucidation of compounds by examining the fragmentation of a specific precursor ion. In an MS/MS experiment, the parent molecule is first ionized, and the resulting molecular ion (or a specific adduct) is selected based on its mass-to-charge ratio (m/z). This selected precursor ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions. The analysis of these fragment ions provides detailed structural information about the original molecule. chemguide.co.ukchemrxiv.org
For aminobenzoate esters, studies have revealed competitive fragmentation pathways upon collisional activation, primarily involving homolytic and heterolytic bond cleavages. researchgate.net The position of the amino group on the benzene (B151609) ring significantly influences the preferred fragmentation mechanism. While meta and para isomers tend to favor the loss of an alkyl radical through homolytic cleavage, ortho isomers, such as this compound, are known to undergo a more favorable charge-assisted heterolytic fragmentation pathway. researchgate.netresearchgate.net
While specific experimental MS/MS data for this compound is not extensively published, a fragmentation pattern can be predicted based on the known behavior of closely related structures like methyl anthranilate (methyl 2-aminobenzoate) and general fragmentation rules for esters. libretexts.orgnist.gov The molecular ion [M]+• for this compound would appear at an m/z of 179. Key fragmentation pathways would likely include:
Loss of a methoxy radical (•OCH₃): A common fragmentation for methyl esters, involving the cleavage of the O-CH₃ bond, would result in the formation of a stable acylium ion at m/z 148.
Loss of a methyl radical (•CH₃): Cleavage of a methyl group from the ethyl substituent on the ring.
Loss of an ethyl radical (•CH₂CH₃): Fragmentation of the ethyl group from the aromatic ring.
Loss of carbon monoxide (CO): Subsequent fragmentation of acylium ions often involves the loss of a neutral CO molecule.
The following table outlines the potential fragmentation products for this compound.
| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |
|---|---|---|---|
| 179 | •OCH₃ (31 Da) | 148 | 2-amino-3-ethylbenzoyl acylium ion |
| 179 | •CH₂CH₃ (29 Da) | 150 | Methyl 2-aminobenzoate (B8764639) radical cation |
| 148 | CO (28 Da) | 120 | 2-amino-3-ethylphenyl cation |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower-energy ground states to higher-energy excited states. iosrjournals.org The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the types of chemical bonds and functional groups present, which are known as chromophores.
The structure of this compound contains several chromophores that give rise to characteristic electronic transitions:
The Substituted Benzene Ring: The aromatic ring with its delocalized π-electron system is a strong chromophore.
The Amino Group (-NH₂): The nitrogen atom possesses a lone pair of non-bonding electrons (n-electrons).
The Ester Carbonyl Group (C=O): This group contains both π-electrons in the double bond and n-electrons on the oxygen atom.
The interaction of these groups leads to specific types of electronic transitions, primarily π → π* and n → π*.
π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically associated with the aromatic ring and the carbonyl group. These transitions are high-energy and result in strong absorption bands, usually with high molar absorptivity (ε). For related compounds like 4-aminobenzoic acid, strong absorption bands are observed in the 200-300 nm range. sielc.com
n → π Transitions:* These involve the promotion of a non-bonding electron (from the nitrogen of the amino group or the oxygen of the carbonyl group) to a π* antibonding orbital. These transitions are lower in energy than π → π* transitions and therefore occur at longer wavelengths. They are characteristically weak, with low molar absorptivity. researchgate.net
The following table summarizes the expected electronic transitions for this compound.
| Type of Transition | Orbitals Involved | Responsible Chromophore(s) | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |
|---|---|---|---|---|
| π → π | π bonding to π antibonding | Aromatic Ring, Carbonyl C=O | Short Wavelength (e.g., 200-300 nm) | High (Strong) |
| n → π | n non-bonding to π antibonding | Amino Group (-NH₂), Carbonyl C=O | Long Wavelength (e.g., >300 nm) | Low (Weak) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in a crystal. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted spots, researchers can calculate an electron density map of the repeating unit in the crystal (the unit cell) and thereby determine the exact coordinates of each atom. nih.gov
This analysis provides a wealth of structural information, including:
Precise bond lengths and bond angles.
Torsional angles, which define the conformation of the molecule.
Intermolecular interactions (e.g., hydrogen bonding) and the packing arrangement of molecules within the crystal lattice.
As of this writing, a specific single-crystal X-ray diffraction study for this compound has not been found in publicly available literature. Therefore, its specific solid-state structural parameters remain to be determined. Should a suitable single crystal of the compound be grown and analyzed, the crystallographic data obtained would be presented in a standardized format, as detailed in the table below.
| Parameter | Description | Value |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₃NO₂ |
| Formula Weight | The mass of one mole of the compound. | 179.22 g/mol |
| Crystal System | The classification of the crystal based on its symmetry (e.g., Monoclinic, Orthorhombic). | To be determined |
| Space Group | The specific symmetry group of the crystal structure. | To be determined |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. | To be determined |
| Unit Cell Angles (α, β, γ) | The angles between the edges of the unit cell. | To be determined |
| Volume (V) | The volume of the unit cell. | To be determined |
| Z | The number of molecules per unit cell. | To be determined |
Theoretical and Computational Chemistry Investigations of Methyl 2 Amino 3 Ethylbenzoate
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
To determine the most stable three-dimensional arrangement of atoms in Methyl 2-amino-3-ethylbenzoate and to understand the distribution of its electrons, quantum chemical calculations are essential. These calculations would typically involve geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule.
Density Functional Theory (DFT) is a popular computational method that calculates the electronic structure of atoms, molecules, and solids. The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely used for its balance of accuracy and computational cost.
A DFT study of this compound would likely involve the use of various functionals, including B3LYP, to model the effects of electron correlation. Different basis sets, which are sets of mathematical functions used to represent the electronic wave function, would also be tested to ensure the reliability of the results. The output of these calculations would provide optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated using DFT) This table is for illustrative purposes only and does not represent actual calculated data.
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.39 Å |
| C-N | ~1.38 Å | |
| C=O | ~1.23 Å | |
| C-O | ~1.34 Å | |
| Bond Angle | C-C-C (aromatic) | ~120° |
| H-N-H | ~115° | |
| Dihedral Angle | C-C-N-H | Varies |
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide a rigorous approach to solving the electronic Schrödinger equation.
An ab initio study would offer a complementary perspective to DFT. While computationally more demanding, methods like MP2 can provide more accurate descriptions of electron correlation effects, which can be important for molecules with lone pairs and pi systems, such as this compound.
Prediction and Interpretation of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By simulating spectra, researchers can assign experimental peaks and gain a deeper understanding of the molecule's structure and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. Computational methods can predict the chemical shifts of different nuclei (e.g., ¹H, ¹³C, ¹⁵N). The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose in conjunction with DFT.
Predicted chemical shifts for this compound would help in the assignment of experimental NMR spectra, providing confidence in the structural elucidation.
Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes only and does not represent actual calculated data.
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C=O | ~168 |
| C-NH₂ | ~145 |
| Aromatic CH | 110-135 |
| O-CH₃ | ~52 |
| Ethyl-CH₂ | ~25 |
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Calculating the vibrational frequencies of this compound would allow for the theoretical prediction of its IR spectrum. These calculated frequencies, often scaled to correct for systematic errors, can be matched with experimental IR data to assign specific peaks to specific molecular vibrations, such as C=O stretching, N-H bending, and aromatic C-H stretching.
Conformational Analysis and Tautomerism Studies
Molecules can often exist in different spatial arrangements (conformers) or as different structural isomers that can interconvert (tautomers).
A conformational analysis of this compound would involve rotating the rotatable bonds, such as the C-N bond and the bonds of the ethyl and methyl ester groups, to identify all stable conformers and their relative energies. This would provide insight into the molecule's flexibility and the most likely shapes it adopts.
Tautomerism, while less likely to be a major factor for the ground state of this specific molecule compared to, for instance, beta-keto esters, could still be computationally investigated. This would involve calculating the relative energies of any potential tautomeric forms to determine their stability and potential for existence.
Elucidation of Reaction Mechanisms via Potential Energy Surface Mapping
The study of chemical reactions at a molecular level is greatly aided by the concept of the Potential Energy Surface (PES). A PES is a mathematical or graphical representation of a system's potential energy as a function of its atomic coordinates. libretexts.org For a chemical reaction, the PES provides a landscape of energy "valleys," corresponding to stable reactants and products, and "mountain passes," which represent the transition states that connect them. libretexts.orglibretexts.org
By mapping the PES, computational chemists can identify the minimum energy pathway a reaction is likely to follow, known as the reaction coordinate. libretexts.org Key features of a PES include:
Stationary Points: These are points where the gradient of the energy is zero.
Minima: Correspond to stable or metastable species such as reactants, products, and intermediates.
Saddle Points: Represent transition states, which are the highest energy points along the lowest energy reaction path. libretexts.org
For this compound, PES mapping could be employed to investigate various reaction mechanisms, such as its synthesis via Fischer-Speier esterification of 2-amino-3-ethylbenzoic acid or its hydrolysis and aminolysis reactions. For instance, a computational study on the aminolysis of the related compound, methyl benzoate (B1203000), with ammonia (B1221849) used density functional theory (DFT) to map out pathways. nih.gov The study identified transition state structures for both concerted and stepwise mechanisms, revealing that a general-base-catalyzed stepwise pathway was the most energetically favorable. nih.gov A similar approach for this compound would involve calculating the energy for numerous atomic arrangements as the reactants approach and transform into products, thereby identifying the transition state and calculating the activation energy for the reaction.
Solvation Effects on Molecular Properties and Reactivity
The properties and behavior of a molecule can be significantly influenced by its surrounding solvent environment. Computational chemistry models this influence through two primary approaches: implicit and explicit solvation models.
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the universal solvation model based on density (SMD), treat the solvent as a continuous medium with a defined dielectric constant. mdpi.comustc.edu.cn This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute.
Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation, surrounding the solute molecule. This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding. mdpi.comosti.gov
For this compound, the presence of both a hydrogen-bond-donating amino group and hydrogen-bond-accepting ester and amino groups suggests that its properties would be highly sensitive to the solvent. Studies on structurally similar aminobenzoate derivatives have shown that solvent polarity significantly alters their photodynamic pathways and emission spectra (solvatochromism). rsc.orgnih.gov For example, the emission bands of meta-methyl anthranilate exhibit a considerable solvatochromic effect, with larger Stokes shifts observed in more polar solvents. rsc.org It is expected that this compound would exhibit similar behavior. Computational modeling could predict changes in its molecular geometry, dipole moment, and spectroscopic properties across a range of solvents.
Table 1: Predicted Solvation Effects on Properties of this compound This table is illustrative, showing expected trends based on studies of analogous compounds.
| Solvent | Dielectric Constant (ε) | Expected Dipole Moment | Expected λ_max (Absorption) |
|---|---|---|---|
| Hexane | 1.9 | Low | Shorter Wavelength |
| Chloroform | 4.8 | Intermediate | ↓ |
| Ethanol | 24.6 | High | Longer Wavelength |
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO analysis)
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons, acting as a nucleophile. youtube.com A higher HOMO energy level indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. youtube.com A lower LUMO energy level indicates a better electron acceptor.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. malayajournal.org
For this compound, the HOMO is expected to have significant electron density localized on the electron-rich amino group and the benzene (B151609) ring, making these sites susceptible to electrophilic attack. Conversely, the LUMO density is likely concentrated around the electron-withdrawing methyl ester group, indicating the site for nucleophilic attack. The precise energies and distributions of these orbitals can be calculated using DFT methods. While specific calculations for this compound are not published, data for related compounds illustrate the typical values obtained.
Table 2: Illustrative Frontier Orbital Energies for Aminobenzoate Derivatives Calculated values for analogous compounds to demonstrate typical results from FMO analysis.
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1H-imidazole | B3LYP/6-31G(d,p) | -5.2822 | -1.2715 | 4.0106 malayajournal.org |
Computational Thermochemistry and Energetic Profiling
Computational thermochemistry allows for the accurate prediction of thermodynamic properties of molecules, such as the standard enthalpy of formation (ΔfH°), entropy, and Gibbs free energy. nih.gov High-level composite methods, like the Gaussian-n (G3, G4) theories, are frequently used for this purpose as they provide results that are often in excellent agreement with experimental data. nih.gov
The standard enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for determining the heat of reaction and assessing the thermodynamic stability of a molecule. nih.gov
A comprehensive experimental and computational study was performed on isomers of methyl methylanthranilate, which are structurally very similar to this compound. nih.govmdpi.com In that study, the gas-phase standard molar enthalpies of formation were determined both by experimental calorimetry and computationally using the G3(MP2)//B3LYP method. nih.govmdpi.com The excellent agreement between the experimental and theoretical values for these related compounds demonstrates the power of computational methods to provide reliable energetic profiling. A similar computational approach for this compound would yield its enthalpy of formation, allowing for the assessment of its stability relative to other isomers and providing crucial data for chemical process design.
Table 3: Experimental and Calculated Gas-Phase Standard Molar Enthalpies of Formation (ΔfH°(g)) for Methyl Methylanthranilate Isomers at 298.15 K
| Compound | Experimental ΔfH°(g) (kJ·mol⁻¹) | Calculated ΔfH°(g) (kJ·mol⁻¹) |
|---|---|---|
| Methyl 3-methylanthranilate | -325.6 ± 3.2 | -325.2 |
| Methyl 5-methylanthranilate | -314.8 ± 3.0 | -314.9 |
Data from Almeida, A.R.R.P., et al. (2023). nih.gov
Mechanistic Elucidation of Reactions Involving Methyl 2 Amino 3 Ethylbenzoate
Detailed Reaction Pathways for Ester Hydrolysis and Aminolysis
The ester functionality of Methyl 2-amino-3-ethylbenzoate is susceptible to nucleophilic acyl substitution reactions such as hydrolysis and aminolysis. These reactions can be catalyzed by either acid or base.
Ester Hydrolysis
Ester hydrolysis involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol.
Acid-Catalyzed Hydrolysis: This is a reversible process typically carried out by heating the ester in the presence of a dilute strong acid, such as sulfuric acid. quora.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanol (B129727) regenerate the acid catalyst and produce 2-amino-3-ethylbenzoic acid. The presence of the electron-donating amino and ethyl groups slightly reduces the electrophilicity of the carbonyl carbon, potentially slowing the rate of hydrolysis compared to unsubstituted methyl benzoate (B1203000).
Base-Promoted Hydrolysis (Saponification): This reaction is effectively irreversible and is carried out with a strong base like sodium hydroxide (B78521). quora.com The hydroxide ion directly attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide (B1231860) ion (CH₃O⁻) as a leaving group results in the formation of the carboxylic acid. In the basic medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt. A final acidification step is required to obtain the neutral 2-amino-3-ethylbenzoic acid. Kinetically, the rate of alkaline hydrolysis is influenced by the substituents on the aromatic ring. Electron-donating groups like amino and ethyl decrease the reaction rate by reducing the partial positive charge on the carbonyl carbon, thus making it less susceptible to nucleophilic attack. rsc.orgresearchgate.net
Aminolysis
Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form an amide. The mechanism is analogous to base-catalyzed hydrolysis, where the amine acts as the nucleophile. rsc.org The reaction of this compound with ammonia would proceed through a tetrahedral intermediate to form 2-amino-3-ethylbenzamide (B13128210) and methanol. The reaction can be catalyzed by alumina, and the kinetics may follow an Eley-Rideal mechanism, where the ester adsorbs to the catalyst surface before reacting with the amine in solution. rsc.org
| Reaction | Catalyst/Reagent | Key Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₃O⁺ | Protonated Tetrahedral Intermediate | 2-amino-3-ethylbenzoic acid |
| Base-Promoted Hydrolysis | OH⁻ | Anionic Tetrahedral Intermediate | 2-amino-3-ethylbenzoic acid |
| Aminolysis | NH₃ | Zwitterionic/Neutral Tetrahedral Intermediate | 2-amino-3-ethylbenzamide |
Mechanisms of Electrophilic and Nucleophilic Aromatic Substitutions
Electrophilic Aromatic Substitution (EAS)
The reactivity and regioselectivity of EAS on the this compound ring are determined by the interplay of its three substituents. wikipedia.org
-NH₂ (amino group): A powerful activating group that directs incoming electrophiles to the ortho and para positions.
-CH₂CH₃ (ethyl group): A weakly activating group, also an ortho, para-director.
-COOCH₃ (ester group): A deactivating group that directs incoming electrophiles to the meta position.
The strongly activating amino group dominates the directing effects. chemistrysteps.com The positions ortho and para to the amino group are C6 and C4, respectively. The C6 position is sterically hindered by the adjacent ethyl group. Therefore, the C4 position is the most likely site for electrophilic attack. The mechanism proceeds via the attack of the aromatic π-system on the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com Attack at C4 allows for a resonance structure where the positive charge is delocalized onto the carbon bearing the amino group, which can then be stabilized by the lone pair of the nitrogen atom. This provides significant stabilization for the intermediate. The final step is the rapid loss of a proton from the site of attack to restore aromaticity. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism requires two key features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. This compound does not meet these criteria. The ring is electron-rich due to the activating amino and ethyl groups, making it inherently unreactive towards nucleophilic attack. libretexts.org For this compound to undergo SNAr, it would need to be chemically modified to introduce a suitable leaving group and at least one strong electron-withdrawing group at an appropriate position. Without such modifications, it is not a viable substrate for this reaction pathway.
Exploration of Radical Reaction Pathways
Free radical reactions provide an alternative pathway for the functionalization of this compound, typically under conditions involving heat or UV light and a radical initiator. wikipedia.org A prominent radical reaction for this substrate is benzylic halogenation.
The ethyl group attached to the aromatic ring has two benzylic hydrogens (at the -CH₂- position). These hydrogens are susceptible to abstraction by a radical species. Using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light promotes the selective bromination at the benzylic position. chadsprep.com
The mechanism proceeds via a radical chain reaction: savemyexams.com
Initiation: Homolytic cleavage of the initiator or the Br₂ present in trace amounts with NBS generates an initial bromine radical (Br•). lumenlearning.com
Propagation: The bromine radical abstracts a benzylic hydrogen from the ethyl group of this compound. This is the rate-determining step and forms a resonance-stabilized benzylic radical and HBr. This radical then reacts with a molecule of Br₂ (or NBS) to form the brominated product, Methyl 2-amino-3-(1-bromoethyl)benzoate, and a new bromine radical, which continues the chain.
Termination: The reaction is terminated when two radical species combine. libretexts.org
This pathway allows for selective modification of the alkyl side chain without affecting the aromatic ring or the other functional groups.
Catalytic Cycles in Metal-Mediated Transformations
This compound can participate in metal-mediated cross-coupling reactions, provided it is first converted into a suitable substrate, typically an aryl halide. For instance, if the molecule undergoes electrophilic bromination at the C4 position to form Methyl 4-bromo-2-amino-3-ethylbenzoate, this derivative can then be used in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings. researchgate.netnih.gov
Suzuki-Miyaura Coupling Catalytic Cycle:
This palladium-catalyzed reaction couples the aryl halide with an organoboron compound.
Oxidative Addition: A Pd(0) catalyst oxidatively adds to the aryl bromide, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Buchwald-Hartwig Amination Catalytic Cycle:
This reaction forms a new C-N bond by coupling the aryl halide with an amine. wikipedia.org
Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) complex adds to the aryl bromide to create a Pd(II) species. libretexts.org
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton from the amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium, forming the C-N bond of the final product and regenerating the Pd(0) catalyst. libretexts.org
| Reaction Type | Step 1 | Step 2 | Step 3 | Bond Formed |
|---|---|---|---|---|
| Suzuki-Miyaura | Oxidative Addition | Transmetalation | Reductive Elimination | Aryl-Aryl (C-C) |
| Buchwald-Hartwig | Oxidative Addition | Amine Coordination/Deprotonation | Reductive Elimination | Aryl-Amine (C-N) |
Kinetic and Thermodynamic Considerations in Reaction Control
The outcome and rate of reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetic vs. Thermodynamic Control: In electrophilic aromatic substitution, the regioselectivity is under kinetic control. The reaction proceeds via the lowest energy transition state, which leads to the most stable arenium ion intermediate. masterorganicchemistry.com For this compound, the arenium ion formed by attack at the C4 position is the most stable due to resonance stabilization from the amino group, making this the kinetically favored product.
In ester hydrolysis, the electron-donating nature of the amino and ethyl groups increases the electron density at the carbonyl carbon. This disfavors the attack of a nucleophile, thereby increasing the activation energy and slowing the reaction rate compared to a less substituted or electron-poor ester. researchgate.net
In EAS, the powerful electron-donating amino group significantly lowers the activation energy for the attack on the aromatic ring, making the reaction much faster than the same reaction on unsubstituted benzene (B151609). msu.edu
Equilibrium Considerations:
Acid-catalyzed ester hydrolysis is a reversible process, and the position of the equilibrium can be shifted by controlling the concentration of reactants or products (e.g., using a large excess of water).
Base-promoted hydrolysis is thermodynamically driven to completion because the final deprotonation of the carboxylic acid to form a stable carboxylate salt is a highly favorable, irreversible step. quora.com
Applications of Methyl 2 Amino 3 Ethylbenzoate in Advanced Organic Synthesis and Materials Science Research
Role as a Key Synthetic Building Block
The reactivity of the amino and ester groups, combined with the steric and electronic influence of the ethyl substituent, positions Methyl 2-amino-3-ethylbenzoate as a versatile starting material for constructing elaborate molecular architectures.
Precursor for Complex Organic Molecules
Esters of 2-aminobenzoic acid are fundamental precursors in the synthesis of a wide range of complex organic molecules and pharmacologically active compounds. A prominent example is their use in the synthesis of benzodiazepines, a class of psychoactive drugs. For instance, the condensation of ethyl 2-aminobenzoate (B8764639) with other reagents, followed by cyclization, is a key step in forming the characteristic seven-membered diazepine (B8756704) ring mdpi.com. By analogy, this compound could serve as a precursor for novel benzodiazepine (B76468) derivatives, where the ethyl group at the 3-position could modulate the compound's biological activity and pharmacokinetic properties. The amine group provides a reactive site for initial coupling reactions, while the ester group can participate in subsequent intramolecular cyclizations to build the core heterocyclic system.
Intermediate in Heterocyclic Synthesis
The most significant application of 2-aminobenzoate derivatives is in the synthesis of fused heterocyclic compounds, particularly quinazolines and their corresponding ketones, quinazolinones. These scaffolds are of great interest in medicinal chemistry due to their broad spectrum of biological activities. Various synthetic strategies have been developed that can be applied to this compound.
These methods often involve the reaction of the anthranilate core with a one or two-carbon source to form the pyrimidine (B1678525) ring. Common approaches include:
Reaction with Nitriles or Amides: An iridium-catalyzed dehydrogenative coupling of 2-aminoarylmethanols with amides or nitriles provides an efficient, atom-economical route to quinazolines organic-chemistry.org.
Condensation with Aldehydes: A facile synthesis of quinazolines can be achieved through the reaction of a 2-aminobenzylamine with various aldehydes, mediated by reagents like o-iodoxybenzoic acid (IBX) nih.gov.
Multicomponent Reactions (MCRs): Palladium-catalyzed MCRs involving 2-aminobenzamides, aryl halides, and an isocyanide or carbon monoxide source have been developed to construct the quinazolinone core efficiently mdpi.com.
Transition-Metal-Free Synthesis: Greener synthetic routes utilize catalysts like molecular iodine or simply thermal conditions to react 2-aminobenzylamines with compounds such as N-methylamines or oxalic acid, using oxygen or an in-situ process as the oxidant nih.govrsc.org.
Given its structure, this compound is a prime candidate for these transformations, leading to the formation of 3-ethyl-substituted quinazoline (B50416) derivatives.
Table 1: Representative Synthetic Routes for Quinazoline Synthesis Analogous for this compound
| Starting Materials (Analogous) | Reagents/Catalyst | Conditions | Product Type | Ref |
| 2-Aminobenzylamine, Aldehydes | o-Iodoxybenzoic acid (IBX) | Acetonitrile, Room Temp | 2-Substituted Quinazolines | nih.gov |
| 2-Aminobenzamides, Aryl Halides, Isocyanide | Palladium Catalyst, NaOtBu | Toluene, 145°C | 2-Arylquinazolin-4(3H)-ones | mdpi.com |
| 2-Aminobenzophenone, Tertiary Amines | I2, NH4Cl, O2 (oxidant) | DMSO, 120°C | Substituted Quinazolines | nih.gov |
| 2-Aminobenzylamine, Benzylamines | I2, O2 (oxidant) | Solvent-free | Quinazoline Derivatives | rsc.org |
Polymer Chemistry and Functional Material Development
The incorporation of functional small molecules into polymers is a key strategy for developing advanced materials with tailored properties. The structure of this compound makes it suitable for integration into polymeric systems, either as a pendant side chain or as part of the polymer backbone.
Incorporation into Polymeric Systems
The primary amine of this compound can be used as a reactive handle to graft the molecule onto an existing polymer backbone. For example, polymers containing electrophilic groups like acid chlorides, anhydrides, or epoxides can react with the amino group to form stable amide or amine linkages. This process attaches the aminobenzoate moiety as a side chain substituent. A related study demonstrated the grafting of p-aminobenzoic acid (PABA) onto a poly(ε-caprolactone)-poly(ethylene glycol) copolymer, showcasing the feasibility of this approach acs.org.
Alternatively, the bifunctional nature of the aminobenzoate structure allows it to act as a monomer in condensation polymerizations. For instance, N-alkylated p-aminobenzoic acids have been directly polymerized to form N-alkylated poly(p-benzamide)s, which are rigid-rod polymers with flexible side chains researchgate.net. This suggests that derivatives of this compound could be used to synthesize novel polyamides with unique structural features.
Influence on Polymer Architecture and Properties
The introduction of this compound as a side chain would significantly alter the properties of the host polymer. The rigid, aromatic nature of the substituent would be expected to:
Increase Glass Transition Temperature (Tg): The bulky side chains can restrict the segmental motion of the polymer backbone, leading to a higher Tg and increased thermal stability researchgate.net.
Modify Solubility: The introduction of aromatic groups can alter the polymer's solubility profile. Polymers with long alkyl side chains often show improved solubility in common organic solvents researchgate.netnih.gov.
Influence Chain Packing and Morphology: The size and orientation of side chains have a profound effect on how polymer chains pack in the solid state. This can affect the material's crystallinity, mechanical strength, and even its optical and electronic properties nih.govkobe-u.ac.jprsc.org. For example, in conjugated polymers, steric hindrance from side chains can reduce π–π stacking and alter optoelectronic characteristics nih.gov.
Table 2: Expected Influence of Aminobenzoate Side Chains on Polymer Properties (Analogous Systems)
| Polymer System | Side Chain Moiety | Observed Effect on Properties | Ref |
| Poly(p-benzamide) | N-alkyl groups (C1 to C17) | Glass transition temp (Tg) decreased with longer alkyl chains; solubility in organic solvents increased. | researchgate.net |
| Poly(diketopyrrolopyrrole-alt-terthiophene) | α-branched alkyl chains | Reduced π–π stacking, leading to much higher solubility compared to β-branched isomers. | nih.gov |
| Polystyrene-b-polyisoprene-b-polystyrene | Alkyl amide units | Shorter alkyl side chains led to stronger ionic aggregates and greater material toughness. | rsc.org |
| Poly(ε-caprolactone)-Poly(ethylene glycol) | p-Aminobenzoic acid (PABA) | Changed the polymer from semi-crystalline to amorphous; increased nanoparticle size. | acs.org |
Derivatization for Analytical Methodologies
In analytical chemistry, derivatization is a crucial technique used to modify an analyte to make it more suitable for separation and detection. The primary aromatic amine of this compound is an ideal target for derivatization, enabling its sensitive detection and quantification in various matrices.
The main goals of derivatizing an aromatic amine are to increase its volatility for Gas Chromatography (GC) or to attach a chromophoric or fluorophoric tag for High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection (FLD) researchgate.netresearchgate.net.
For HPLC analysis, the amine can be labeled with a reagent that imparts strong UV absorbance or fluorescence, dramatically lowering detection limits. Common derivatizing agents for amines include:
Chloroformates: Reagents like 2-(9-carbazole)-ethyl-chloroformate (CEOC) or 2-(9-acridone)-ethyl chloroformate react with amines to form highly fluorescent and stable derivatives suitable for HPLC-FLD and LC-MS analysis researchgate.netnih.gov.
Carboxylic Acids with Activating Agents: Fluorescent reagents with a carboxylic acid group, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), can be coupled to the amine using a dehydrating catalyst like EDC nih.gov.
For GC analysis, derivatization is necessary to reduce the polarity of the amine and increase its volatility. This is often achieved through acylation or silylation reactions researchgate.netnih.gov. The resulting derivatives can be readily analyzed by GC-MS, providing both quantification and structural confirmation nih.govsemanticscholar.org. The presence of the primary amine makes this compound a suitable candidate for these established analytical methodologies, allowing for its potential use as a reagent for labeling other molecules or for its own trace-level detection.
Table 3: Common Derivatization Reagents for Aromatic Amines and Their Analytical Applications
| Derivatization Reagent Class | Example Reagent | Target Functional Group | Analytical Technique | Purpose | Ref |
| Chloroformates | 2-(9-Carbazole)-ethyl-chloroformate (CEOC) | Primary/Secondary Amines | HPLC-FLD | Attaches a fluorescent tag for high-sensitivity detection. | researchgate.net |
| Activated Carboxylic Acids | 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) + EDC | Primary Amines | HPLC-FLD / LC-MS | Forms a stable, fluorescent amide derivative for trace analysis. | nih.gov |
| Acylating Agents | n-Propyl chloroformate | Primary/Secondary Amines | GC-NPD | Increases volatility and provides a selective response on a nitrogen-phosphorus detector. | researchgate.net |
| Iodinating Agents | NaNO2 / HI | Primary Aromatic Amines | GC-MS, GC-MS/MS | Converts amine to a stable iodinated derivative for sensitive mass spectrometric detection. | nih.gov |
Supramolecular Chemistry and Non Covalent Interactions of Methyl 2 Amino 3 Ethylbenzoate
Investigation of Hydrogen Bonding Networks
The presence of both a primary amine (-NH₂) and a carbonyl group (C=O) in Methyl 2-amino-3-ethylbenzoate makes it a prime candidate for the formation of extensive hydrogen bonding networks. The amino group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the oxygen of the carbonyl group can serve as hydrogen bond acceptors.
Theoretical investigations and comparisons with analogous structures, such as (Z)-methyl 3-aminobut-2-enoate, suggest that both intramolecular and intermolecular hydrogen bonds are possible. In an isolated molecule of this compound, an intramolecular hydrogen bond could potentially form between one of the N-H protons of the amino group and the carbonyl oxygen of the ester. This type of interaction often leads to the formation of a stable six-membered ring, influencing the planarity and conformational preference of the molecule.
In the solid state, it is highly probable that intermolecular hydrogen bonds would dominate, leading to the formation of one-, two-, or three-dimensional networks. For instance, molecules could assemble into chains or sheets through N-H···O=C interactions. The specific nature and strength of these bonds would be dictated by the steric hindrance imposed by the ethyl group at the 3-position and the packing efficiency in the crystal lattice.
Table 1: Potential Hydrogen Bond Parameters in this compound Systems
| Donor | Acceptor | Type of Interaction | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |
| N-H | O=C | Intramolecular | 1.8 - 2.2 | 3 - 7 |
| N-H | O=C | Intermolecular | 1.7 - 2.1 | 4 - 8 |
| N-H | N | Intermolecular | 2.0 - 2.4 | 2 - 5 |
Note: The data in this table is predictive and based on typical values for similar functional groups found in the literature. Experimental verification for this compound is required.
Aromatic Stacking Interactions and Pi-System Overlap
The benzene (B151609) ring of this compound is an electron-rich π-system, capable of engaging in aromatic stacking interactions, also known as π-π interactions. These non-covalent forces are crucial in the organization of aromatic molecules in both biological systems and materials science. The attractive force arises from the interaction between the quadrupole moments of the aromatic rings.
The geometry of these stacking interactions can vary, leading to different arrangements such as face-to-face (sandwich), parallel-displaced, and T-shaped (edge-to-face). In the case of this compound, the substituents on the ring (amino, ethyl, and methyl ester groups) would likely favor a parallel-displaced or T-shaped conformation to minimize steric repulsion and optimize electrostatic interactions. The overlap of the π-orbitals in these arrangements contributes significantly to the stabilization of the resulting supramolecular structure. The strength of these interactions is typically in the range of 1-5 kcal/mol, and while individually weak, their cumulative effect can be substantial in larger assemblies.
Self-Assembly Behaviors of this compound and its Derivatives
The combination of hydrogen bonding and π-π stacking interactions provides the necessary driving forces for the self-assembly of this compound into ordered nanostructures. It is conceivable that this molecule could form well-defined structures such as nanofibers, nanoribbons, or crystalline microstructures in appropriate solvent systems. The process of self-assembly is often initiated by the formation of hydrogen-bonded chains or sheets, which are then further organized by the weaker but directional π-π stacking interactions.
Derivatization of this compound could be a powerful strategy to tune its self-assembly behavior. For instance, modification of the amino group or the ester functionality could alter the hydrogen bonding patterns, while changing the substituents on the aromatic ring could modulate the strength and directionality of the π-π interactions. Such modifications could lead to the formation of novel supramolecular polymers or gels with tailored properties. The self-assembly of biomolecules is often driven by a combination of non-covalent interactions, and amino-acid-based nanostructures are a testament to the power of this bottom-up approach to creating functional materials. beilstein-journals.org
Host-Guest Chemistry and Molecular Recognition Phenomena
The aromatic core of this compound, along with its functional groups, presents the possibility for its involvement in host-guest chemistry. While the molecule itself is not a classic macrocyclic host, it could act as a guest, fitting into the cavity of a larger host molecule such as a cyclodextrin, calixarene, or cucurbituril. The hydrophobic ethyl group and the aromatic ring would likely be encapsulated within the nonpolar cavity of the host, driven by the hydrophobic effect and van der Waals interactions. The amino and ester groups could remain at the portal of the host, potentially interacting with the host's rim through hydrogen bonding.
Conversely, dimers or larger aggregates of this compound, formed through self-assembly, might create recognition sites for smaller guest molecules. The specific arrangement of the functional groups within these assemblies could lead to selective binding of guests through a combination of hydrogen bonding, electrostatic, and dispersion forces. This molecular recognition is the cornerstone of many biological processes and is a key area of research in supramolecular chemistry.
Design and Characterization of Supramolecular Architectures
The rational design of supramolecular architectures based on this compound would involve a deep understanding of the interplay between the various non-covalent interactions at play. By systematically modifying the molecular structure and controlling the experimental conditions (e.g., solvent, temperature, concentration), it should be possible to direct the self-assembly process towards desired outcomes.
Characterization of the resulting supramolecular structures would require a suite of analytical techniques. X-ray crystallography would be invaluable for determining the precise arrangement of molecules in the solid state, providing definitive evidence of hydrogen bonding and π-π stacking geometries. In solution, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 2D NMR experiments like NOESY), UV-Vis, and fluorescence spectroscopy could provide insights into the association constants and the nature of the interactions in the assembled state. Microscopic techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), would be essential for visualizing the morphology of the self-assembled nanostructures.
Conclusion and Future Research Directions
Synthesis of Current Academic Understanding of Methyl 2-amino-3-ethylbenzoate
This compound is an organic compound belonging to the class of anthranilate esters. These molecules are characterized by a benzene (B151609) ring substituted with both an amino group and an ester group at adjacent (ortho) positions. The presence of an ethyl group at the 3-position distinguishes this specific molecule. Its fundamental properties are captured in the table below.
| Property | Value |
| CAS Number | 1179178-28-9 |
| Molecular Formula | C10H13NO2 |
| Molecular Weight | 179.22 g/mol |
| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)OC)N |
A comprehensive review of the current scientific literature reveals that this compound is a relatively understudied compound. While its existence is documented in chemical databases, extensive research detailing its synthesis, reactivity, and applications is not widely available. Much of the existing research focuses on the closely related analogue, Methyl 2-amino-3-methylbenzoate, or on the broader class of anthranilates.
Anthranilate derivatives, in general, are of significant interest due to their diverse biological activities and their utility as precursors in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govnih.govresearchgate.net They serve as key building blocks for constructing more complex molecular architectures, such as quinazolinones and acridones. nih.govmdpi.com The specific placement of the ethyl group in this compound likely influences its steric and electronic properties, potentially leading to unique reactivity and applications compared to other anthranilates. However, without dedicated studies, these potential differences remain largely theoretical.
Identification of Unaddressed Research Questions and Challenges
The limited body of research on this compound presents several key unanswered questions and challenges for the scientific community:
Lack of Established Synthetic Protocols: There is a clear absence of well-documented, high-yielding, and scalable synthetic routes specifically for this compound. While general methods for the synthesis of ortho-alkylated anthranilates can be inferred, their applicability and efficiency for this specific ethyl-substituted compound have not been reported.
Undefined Reactivity Profile: The reactivity of this compound remains largely unexplored. How the interplay between the amino, ester, and ethyl functional groups dictates its behavior in various chemical transformations is unknown. Understanding its reactivity is crucial for its potential use as a chemical intermediate.
Absence of Computational Models: There is a lack of specific computational studies and theoretical models for this compound. Such models are essential for predicting its molecular properties, reaction mechanisms, and potential for specific applications. Challenges in accurately modeling explicit solvent interactions have been noted for related aminobenzoates, which could also be a hurdle for this compound. rsc.org
Unexplored Application Space: The potential applications of this compound in materials science, medicinal chemistry, and other fields are entirely speculative at this point. Its structural features suggest it could be a valuable monomer or precursor, but experimental validation is needed.
Promising Avenues for Future Scholarly Investigation
The current knowledge gap surrounding this compound provides a fertile ground for future research. The following areas represent promising avenues for scholarly investigation.
Development of Highly Efficient and Sustainable Synthetic Routes
A primary focus for future research should be the development of robust and environmentally friendly methods for synthesizing this compound. Potential strategies could include:
Palladium-Catalyzed C-H Activation/Alkylation: Recent advances in transition-metal catalysis, particularly palladium-catalyzed C-H activation, offer a promising approach for the direct ortho-alkylation of aniline (B41778) derivatives. nih.govresearchgate.netnih.govrsc.org Investigating the application of these methods to readily available anthranilate precursors could provide an efficient route to the target molecule.
Classical Multi-step Synthesis Optimization: Traditional methods, such as those starting from substituted nitrobenzenes or benzoic acids, could be optimized for the synthesis of this compound. guidechem.com A systematic study of reaction conditions, catalysts, and purification techniques is needed to develop a practical and scalable process.
Exploration of Novel Reactivity and Transformation Pathways
Once a reliable synthetic route is established, a thorough investigation of the reactivity of this compound is warranted. This could involve:
Derivatization of the Amino Group: Exploring reactions such as diazotization, acylation, and N-alkylation to understand how the ortho-ethyl group influences the reactivity of the amino functionality.
Transformations of the Ester Group: Investigating hydrolysis, amidation, and reduction of the methyl ester to access a wider range of functionalized derivatives.
Cyclization Reactions: Utilizing the ortho-amino ester moiety to construct heterocyclic systems, such as quinazolinones, which are known to possess a broad spectrum of biological activities. mdpi.com
Advanced Computational Predictions for Rational Design
Computational chemistry can play a vital role in accelerating the understanding and application of this compound. Future studies could focus on:
Density Functional Theory (DFT) Calculations: Employing DFT to model the electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. mdpi.com This would provide insights into its reactivity and potential for intermolecular interactions.
Molecular Dynamics (MD) Simulations: Using MD simulations to study its conformational preferences and interactions with solvents or other molecules. This could be particularly relevant for predicting its behavior in biological systems or as part of a larger material assembly. nih.gov
Predictive Modeling for Material Properties: Developing computational models to predict the properties of polymers or other materials that could be synthesized from this compound.
Expansion into Next-Generation Material Applications
The unique structure of this compound suggests its potential as a building block for advanced materials. Future research could explore:
Polymer Synthesis: Investigating its use as a monomer in the synthesis of novel polyamides, polyimides, or other polymers. The ethyl group could impart specific properties, such as increased solubility or altered thermal characteristics, to the resulting materials.
Functional Dyes and Pigments: Exploring its potential as a precursor for the synthesis of new colorants. The electronic properties of the aminobenzoate core can be tuned through chemical modification.
Coordination Chemistry: Studying its ability to act as a ligand for metal ions to form coordination complexes. Such complexes can have interesting catalytic, magnetic, or photoluminescent properties. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways and optimization strategies for Methyl 2-amino-3-ethylbenzoate?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multi-step coupling reactions. For example, a triazine-based approach (as in ) involves sequential reactions with phenol derivatives, 2-chlorophenol, and methyl 3-aminobenzoate, using DIPEA as a base at 35°C for 6–46 hours. Optimizing stoichiometric ratios (e.g., 1.0–1.5 equivalents of reactants) and purification via solvent-induced precipitation (e.g., adding LP solvent) improves yield and purity. Reaction monitoring via TLC or HPLC is critical .
Q. How should this compound be characterized to confirm structural integrity?
- Methodological Answer : Use NMR (¹H and ¹³C) to verify the ethyl and amino substituents on the benzoate ring. IR spectroscopy can confirm ester (C=O stretch at ~1700 cm⁻¹) and amine (N–H stretch at ~3300 cm⁻¹) functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, reverse-phase HPLC with UV detection (λ = 254 nm) is recommended, referencing PubChem protocols for analogous esters .
Q. What storage and handling protocols are essential for maintaining stability?
- Methodological Answer : Store at –20°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation. Stability studies (≥5 years) for similar esters () suggest regular purity checks via HPLC. Follow OSHA guidelines (): use fume hoods, monitor airborne concentrations, and implement emergency showers/eye wash stations for lab safety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives in agrochemical applications?
- Methodological Answer : Introduce substituents (e.g., methoxy, trifluoroethoxy) on the triazine or benzoate moieties () and evaluate herbicidal activity via in vitro enzyme inhibition assays (e.g., acetolactate synthase inhibition). Use IC₅₀ values and molecular docking simulations to correlate electronic/steric effects with bioactivity. Comparative analysis of derivatives like ethametsulfuron-methyl () provides a SAR framework .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound analogs?
- Methodological Answer : Discrepancies may arise from impurities or assay variability. Implement orthogonal validation:
- Purity : Use HPLC-MS to detect trace byproducts.
- Bioassays : Replicate studies under controlled conditions (e.g., fixed pH, temperature).
- Statistical analysis : Apply ANOVA or t-tests to compare datasets, ensuring p < 0.05 significance (refer to for critical data evaluation guidelines) .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying nucleophilic/electrophilic sites. Compare with experimental kinetic data (e.g., reaction rates with triazine intermediates in ) to validate predictions. Solvent effects can be simulated using COSMO-RS .
Data Presentation and Reproducibility
Q. What standards ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document all parameters: reaction time, temperature, solvent ratios (e.g., LP solvent volume in ), and purification steps. Follow IUPAC nomenclature and SI units (). Share raw spectral data (NMR, HRMS) in supplementary materials and validate via independent lab replication .
Q. How should researchers address variability in spectroscopic data across different batches?
- Methodological Answer : Calibrate instruments using certified reference standards. For NMR, use internal standards (e.g., TMS) and control solvent deuteration. Batch-to-batch variations in ester hydrolysis can be minimized by strict moisture control during synthesis () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
